molecular formula C17H16O B8561339 4-(3-Methoxyphenyl)-1,2-dihydronaphthalene CAS No. 107328-74-5

4-(3-Methoxyphenyl)-1,2-dihydronaphthalene

Cat. No. B8561339
Key on ui cas rn: 107328-74-5
M. Wt: 236.31 g/mol
InChI Key: FYJUUZAHTXLVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04973586

Procedure details

A solution of the Grignard reagent derived from 50 g (0.27 mol) of 3-bromoanisole in 200 ml of dry THF was treated with a solution of alpha-tetralone in 100 ml of THF added over 1 hour while maintaining the internal temperature at 15°-25° C. After stirring overnight, the mixture was diluted with 500 ml of ether and quenched with 200 ml of 20% aqueous ammonium chloride. The aqueous layer was extracted with 200 ml of ether. The combined organic layers were dried over MgSO4 and evaporated to 66.5 g of the oily alcohol. This was dissolved in 450 ml of dry toluene containing 0.020 g of p-toluenesulfonic acid and refluxed overnight in a Dean-Stark apparatus. After cooling, the mixture was washed with 100 ml of 5% sodium bicarbonate, with 100 ml of water, and then with 100 ml of brine. The mixture was dried over MgSO4 and evaporated. The residue was distilled under reduced pressure to give the title compound, b.p. (0.5 mm) 158°-162° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH2:10]1[CH2:20][C:18](=O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1>C1COCC1.CCOCC>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:18][CH2:20][CH:10]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 15°-25° C
CUSTOM
Type
CUSTOM
Details
quenched with 200 ml of 20% aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 200 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to 66.5 g of the oily alcohol
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 450 ml of dry toluene containing 0.020 g of p-toluenesulfonic acid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight in a Dean-Stark apparatus
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with 100 ml of 5% sodium bicarbonate, with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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